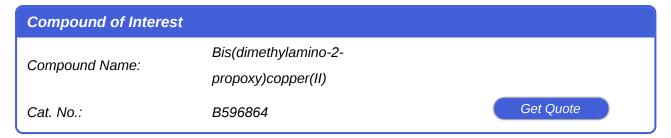


Application Notes and Protocols: Growth of Copper Films Using Cu(dmap)₂ Precursor

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deposition of copper thin films using the precursor **bis(dimethylamino-2-propoxy)copper(II)**, commonly known as Cu(dmap)₂. This precursor is particularly valuable for creating copper-based materials through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), enabling precise material formation.[1]

Data Presentation: Growth Rate of Copper Films

The growth rate of copper films using Cu(dmap)₂ is highly dependent on the deposition method and experimental parameters, particularly the co-reactant and temperature. The following tables summarize the quantitative data from various studies.

Atomic Layer Deposition (ALD) of Metallic Copper



Co-reactant	Deposition Temperatur e (°C)	Growth Rate (Å/cycle)	Substrate	Key Observatio ns	Reference
Tertiary Butyl Hydrazine (TBH)	80 - 140	0.05 - 0.17	Native oxide terminated Si	Growth rate increased with temperature. A higher initial growth rate (0.17 Å/cycle) was observed during the first 1000 cycles.[2][3]	[2][3]
Diethylzinc (Et ₂ Zn)	100 - 120	~0.2	Si(100)	A uniform, conformal, and pure copper metal thin film was grown.[4][5]	[4][5][6][7]
Diethylzinc (Et₂Zn)	140	0.27	Si(100)	The growth rate gradually increased with temperature.	[4]

Atomic Layer Deposition (ALD) of Copper Oxides



Co- reactant	Depositio n Temperat ure (°C)	Film Type	Growth Rate (Å/cycle)	Substrate	Key Observati ons	Referenc e
Water (H ₂ O)	110 - 175	Cu₂O	0.12 ± 0.02	Various	Growth of Cu(I) oxide films.[8][9]	[8][9]
Ozone (O₃)	80 - 140	CuO	0.2 - 0.3	Various	Produced polycrystall ine copper(II) oxide films. [10]	[10]

Experimental Protocols

Protocol 1: Atomic Layer Deposition of Metallic Copper using Cu(dmap)₂ and Tertiary Butyl Hydrazine (TBH)

This protocol is based on the low-temperature ALD process for depositing low-resistivity copper thin films.[2]

- 1. Substrate Preparation:
- Start with a substrate, for example, a native oxide terminated silicon wafer.
- Ensure the substrate is clean and free of contaminants.
- 2. ALD Reactor Setup:
- Place the substrate in the ALD reactor.
- Heat the Cu(dmap)₂ precursor to a suitable temperature to achieve adequate vapor pressure.
- Maintain the reactor chamber at the desired deposition temperature (e.g., 120 °C).



3. ALD Cycle: The ALD process consists of sequential and self-limiting surface reactions. A typical cycle includes: a. Cu(dmap)² Pulse: Introduce Cu(dmap)² vapor into the reactor for a set duration (e.g., 1.0 second) to allow for precursor adsorption on the substrate surface. b. Purge 1: Purge the reactor with an inert gas (e.g., nitrogen) for a specific time (e.g., 1.0 second) to remove any unreacted Cu(dmap)² and gaseous byproducts. c. TBH Pulse: Introduce the reducing agent, tertiary butyl hydrazine (TBH), into the reactor for a set duration (e.g., 0.2 seconds). TBH reacts with the adsorbed Cu(dmap)² to form a copper layer. d. Purge 2: Purge the reactor again with the inert gas (e.g., 1.0 second) to remove unreacted TBH and any reaction byproducts.

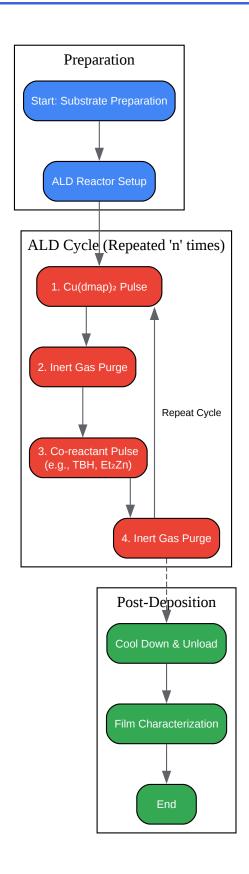
4. Film Growth:

- Repeat the ALD cycle (steps 3a-3d) for the desired number of cycles to achieve the target film thickness. For instance, 1500 cycles can be performed.[2]
- 5. Post-Deposition:
- Cool down the reactor and remove the substrate with the deposited copper film.
- Characterize the film for properties such as thickness, resistivity, purity, and crystallinity.

Visualizations

Experimental Workflow for ALD of Copper Films





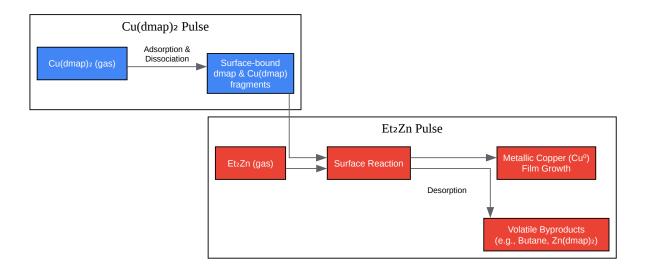
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Caption: Experimental workflow for the Atomic Layer Deposition of copper films.



Proposed Reaction Mechanism for ALD of Copper with Et₂Zn

The transmetalation reaction between $Cu(dmap)_2$ and Et_2Zn is a key process in the ALD of copper films.[4][5] The $Cu(dmap)_2$ molecule adsorbs and dissociates on the surface, followed by a reaction with Et_2Zn .[5][6]



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Caption: Proposed reaction pathway for copper ALD using Cu(dmap)2 and Et2Zn.

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- To cite this document: BenchChem. [Application Notes and Protocols: Growth of Copper Films Using Cu(dmap)₂ Precursor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b596864#growth-rate-of-copper-films-with-cu-dmap-2-precursor]

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